molecular formula C14H22N2O B11045809 3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol

3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol

Cat. No.: B11045809
M. Wt: 234.34 g/mol
InChI Key: NWZJYCPAZYGHLT-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol is an organic compound that features a piperazine ring substituted with a methyl group and a phenylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol typically involves the reaction of 4-methylpiperazine with 1-phenylpropan-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with 4-methylpiperazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce halogenated or other functional groups.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-ol

InChI

InChI=1S/C14H22N2O/c1-15-9-11-16(12-10-15)8-7-14(17)13-5-3-2-4-6-13/h2-6,14,17H,7-12H2,1H3

InChI Key

NWZJYCPAZYGHLT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(C2=CC=CC=C2)O

Origin of Product

United States

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